molecular formula C18H19FN2O B2395405 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea CAS No. 1211823-86-7

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea

Cat. No.: B2395405
CAS No.: 1211823-86-7
M. Wt: 298.361
InChI Key: ZXEPHYAREPYUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea is a synthetic urea derivative characterized by a cyclopropane ring fused to a 4-fluorophenyl group and an ortho-tolyl substituent. The urea functional group (–NH–CO–NH–) serves as a central scaffold, enabling hydrogen-bonding interactions critical for molecular recognition and crystal packing. Structural analysis of this compound likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical visualization, as these are industry standards for small-molecule studies .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-13-4-2-3-5-16(13)21-17(22)20-12-18(10-11-18)14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEPHYAREPYUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of 4-fluorophenylmagnesium bromide with cyclopropylcarboxaldehyde under Grignard reaction conditions.

    Coupling with o-tolyl isocyanate: The resulting cyclopropylmethyl intermediate is then reacted with o-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.

    Chemical Biology: It is used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Analogues

Compounds featuring cyclopropane rings and fluorophenyl groups, such as those in , share structural motifs with the target compound. For example:

  • 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid incorporates a cyclopropane ring but substitutes the urea group with sulfanyl (–S–) and carboxylic acid (–COOH) functionalities. These groups alter hydrogen-bonding capacity and solubility: sulfanyl enables disulfide bonding, while carboxylic acids enhance hydrophilicity. In contrast, the urea group in the target compound provides dual hydrogen-bond donor/acceptor sites, favoring tighter crystal packing .

Fluorophenyl Chalcones

Chalcone derivatives with fluorophenyl groups, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ( ), exhibit planar enone backbones. Key differences include:

  • Dihedral Angles : Chalcones display dihedral angles between aromatic rings ranging from 7.14° to 56.26° , influenced by substituent sterics and electronic effects . The target compound’s cyclopropane and urea groups likely impose greater conformational rigidity, reducing rotational freedom and stabilizing specific dihedral arrangements.

Data Tables: Structural and Functional Comparisons

Compound Name Key Substituents Functional Groups Dihedral Angles (°) Notable Properties
Target Compound 4-Fluorophenyl, o-tolyl, cyclopropane Urea Not reported High hydrogen-bonding capacity
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one 4-Fluorophenyl, phenyl Enone 7.14–56.26 Planar structure, π–π stacking
Carboxymethyl cyclopropane derivative Carboxymethyl, sulfanyl, quinoline Sulfanyl, carboxylic acid Not reported Hydrophilic, disulfide potential

Research Findings and Implications

  • Hydrogen Bonding: The urea group in the target compound enables robust hydrogen-bond networks, distinguishing it from sulfanyl- or enone-based analogues. This property is advantageous in pharmaceutical design, where crystal stability impacts bioavailability .
  • Steric Effects : The ortho-tolyl group introduces steric hindrance, which may influence dihedral angles and packing efficiency compared to para-substituted fluorophenyl derivatives.

Biological Activity

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea, also known by its CAS number 1211823-86-7, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 4-fluorophenyl ring and a tolyl group linked via a urea moiety. The presence of fluorine is notable as it can enhance the compound's lipophilicity and stability, which may influence its biological interactions.

Table 1: Chemical Characteristics

PropertyValue
IUPAC Name1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-methylphenyl)urea
Molecular FormulaC18H19FN2O
Molecular Weight304.36 g/mol
CAS Number1211823-86-7

The mechanism of action for 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea involves interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies indicate that the compound may modulate enzyme activity, leading to alterations in cellular pathways. However, comprehensive studies are required to elucidate the specific molecular interactions and pathways involved.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the field of medicinal chemistry. Its potential applications include:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth, suggesting that this urea derivative may possess similar properties.
  • Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.

Case Studies

  • Antitumor Studies : A study on related urea derivatives demonstrated substantial antitumor effects in vitro against various cancer cell lines. These findings suggest that 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(o-tolyl)urea may exhibit similar properties, warranting further investigation into its efficacy against specific cancer types.
  • Enzyme Interaction : Research on structurally analogous compounds has indicated their ability to inhibit key enzymes involved in metabolic pathways. Investigating the enzyme inhibition profile of this compound could reveal its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the structure is hypothesized to enhance the compound's binding affinity to biological targets due to increased lipophilicity and electronic effects. Comparative analysis with similar compounds shows that variations in substituents significantly impact biological activity.

Table 2: Comparison with Similar Compounds

Compound NameBiological Activity
1-((1-(4-Chlorophenyl)cyclopropyl)methyl)-3-(o-tolyl)ureaModerate inhibition of tumor growth
1-((1-(4-Methylphenyl)cyclopropyl)methyl)-3-(o-tolyl)ureaLower activity compared to fluorinated variant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.